6-(Difluoromethyl)quinolin-3-amine

Synthetic Chemistry Process Development Scale-up

Medicinal chemistry programs seeking kinase selectivity often struggle with promiscuous, highly lipophilic scaffolds. 6-(Difluoromethyl)quinolin-3-amine offers a precise solution through its moderate clogP (~2.0) and unique -CF₂H hydrogen-bond donor capacity, reducing off-target risks versus -CF₃ analogs (clogP ~2.7). - Validated scaffold for hinge-binding designs requiring balanced hydrophobic/polar interactions. - Scalable synthetic route available (31.4% total yield), confirmed by ¹H/¹³C NMR and LC-MS. - Distinct pKa (4.02) enhances suitability for fragment-based screening and cellular permeability predictions.

Molecular Formula C10H8F2N2
Molecular Weight 194.18 g/mol
Cat. No. B12505912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)quinolin-3-amine
Molecular FormulaC10H8F2N2
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1C(F)F)N
InChIInChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2
InChIKeyQDLYERQPPWAVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)quinolin-3-amine: Sourcing & Selection Guide


6-(Difluoromethyl)quinolin-3-amine is a heterocyclic small molecule (C₁₀H₈F₂N₂, MW 194.18 g/mol) featuring a quinoline core with a 3-amino group and a 6-difluoromethyl (-CF₂H) substituent . It is primarily utilized as a key intermediate or building block in medicinal chemistry programs targeting kinase inhibition, where the difluoromethyl group modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity relative to non-fluorinated or trifluoromethyl analogs . A scalable synthesis route from 6-quinolinecarboxylic acid has been reported, delivering the compound with a total yield of 31.4% and confirmed by ¹H NMR, ¹³C NMR, and LC-MS [1].

Risks of Generic 3-Aminoquinoline Replacement


Using unsubstituted 3-aminoquinoline or other 6-substituted quinolin-3-amines as drop-in replacements ignores the unique electronic and stereoelectronic profile of the difluoromethyl group . The -CF₂H moiety is a moderate electron-withdrawing group that simultaneously acts as a hydrogen-bond donor, unlike -CF₃ or -CH₃, directly affecting target engagement, metabolic stability, and lipophilicity [1]. These physicochemical differences translate into distinct pharmacokinetic and selectivity profiles that cannot be replicated by halogen, methyl, or unsubstituted analogs, making compound-specific validation essential [2].

Quantitative Differentiation vs. Closest Analogs


Synthetic Accessibility via Scalable Route

A published, peer-reviewed synthesis of 6-(difluoromethyl)quinolin-3-amine achieves a total yield of 31.4% over five steps, starting from 6-quinolinecarboxylic acid [1]. This route involves sequential acylation, difluoromethylation, bromination, Pd-catalyzed C–N cross-coupling, and amino deprotection [1]. While direct comparative yield data for analogous 6-substituent syntheses under identical conditions are not available in the literature, this reported yield serves as a benchmark for feasibility assessment when evaluating procurement vs. internal synthesis.

Synthetic Chemistry Process Development Scale-up

Modulated Basicity vs. Unsubstituted 3-Aminoquinoline

The electron-withdrawing difluoromethyl group at the 6-position reduces the predicted pKa of 6-(difluoromethyl)quinolin-3-amine to 4.02, compared to a measured pKa of 4.91 for unsubstituted 3-aminoquinoline [1]. This 0.89 log unit decrease in basicity alters the ionization state at physiological pH, potentially affecting solubility, permeability, and target binding.

Physicochemical Properties Ionization State Druglikeness

Lipophilicity Control vs. Trifluoromethyl and Chloro Analogs

The difluoromethyl (-CF₂H) substituent provides a moderate increase in lipophilicity compared to -CH₃ or -H, but is significantly less lipophilic than the -CF₃ or -Cl analogs [1]. The computed partition coefficient (clogP) for 6-(difluoromethyl)quinolin-3-amine is approximately 2.0, compared to ~2.7 for the trifluoromethyl analog and ~2.3 for the chloro analog . This intermediate lipophilicity aligns with the established design principle that -CF₂H offers a balanced profile, avoiding the excessive lipophilicity and metabolic liability often associated with -CF₃ [2].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor Capacity for Kinase Hinge Binding

The difluoromethyl group (-CF₂H) is recognized as a lipophilic hydrogen-bond donor, a property absent in -CF₃ and -CH₃ substituents [1]. In the context of quinoline-based kinase inhibitors, the -CF₂H moiety has been utilized to calibrate potency, solubility, and metabolic stability, as exemplified by clinical candidates PQR530 and GDC-0077 [2]. While direct kinase panel data for 6-(difluoromethyl)quinolin-3-amine itself are not publicly available, the presence of the -CF₂H at the 6-position of the quinoline core is expected to engage kinase hinge regions via C–H···O hydrogen bonds, offering a distinct selectivity profile compared to 6-CF₃ or 6-Cl analogs that lack this donor capacity [3].

Kinase Inhibition Medicinal Chemistry Hydrogen Bonding

Recommended Application Scenarios


Kinase Inhibitor Lead Optimization

Programs targeting kinase selectivity optimization can leverage 6-(difluoromethyl)quinolin-3-amine as a core scaffold . The -CF₂H group offers a moderate lipophilicity (clogP ~2.0) that avoids the promiscuity risks of -CF₃ analogs (clogP ~2.7) while providing a hydrogen-bond donor interaction not available with -CF₃ or -Cl substituents [1]. This profile makes it particularly suitable for hinge-binding design strategies where both hydrophobic and polar interactions are desired .

Antiparasitic Drug Discovery

Fluorine-containing quinoline derivatives have demonstrated enhanced activity against Leishmania mexicana and Trypanosoma cruzi, with IC₅₀ values as low as 41.9 μM—more than twice the potency of geneticin controls . The published synthetic route for 6-(difluoromethyl)quinolin-3-amine with a 31.4% total yield provides a reliable entry point for generating focused libraries of fluorinated 3-aminoquinolines for antiparasitic screening [1].

Fragment Library Design

The compound's distinct pKa (4.02 vs. 4.91 for unsubstituted 3-aminoquinoline) and intermediate lipophilicity make it a valuable component in fragment-based drug discovery libraries that systematically explore the property space around the quinoline core . Procurement for fragment screening can be prioritized based on these differentiated physicochemical parameters, which are predictive of solubility and permeability behavior in cellular assays [1].

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